Xylostosidine

Description

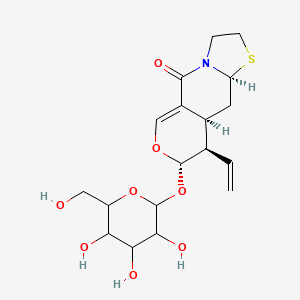

Structure

2D Structure

3D Structure

Properties

CAS No. |

74518-57-3 |

|---|---|

Molecular Formula |

C18H25NO8S |

Molecular Weight |

415.5 g/mol |

IUPAC Name |

(7S,9S,10R,11S)-10-ethenyl-11-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-12-oxa-6-thia-3-azatricyclo[7.4.0.03,7]tridec-1(13)-en-2-one |

InChI |

InChI=1S/C18H25NO8S/c1-2-8-9-5-12-19(3-4-28-12)16(24)10(9)7-25-17(8)27-18-15(23)14(22)13(21)11(6-20)26-18/h2,7-9,11-15,17-18,20-23H,1,3-6H2/t8-,9+,11?,12+,13?,14?,15?,17+,18?/m1/s1 |

InChI Key |

RMTHFMSBPWQULL-LTDZNUIOSA-N |

Isomeric SMILES |

C=C[C@@H]1[C@@H]2C[C@H]3N(CCS3)C(=O)C2=CO[C@H]1OC4C(C(C(C(O4)CO)O)O)O |

Canonical SMILES |

C=CC1C2CC3N(CCS3)C(=O)C2=COC1OC4C(C(C(C(O4)CO)O)O)O |

Origin of Product |

United States |

Biosynthetic Pathways and Precursor Studies of Xylostosidine

Elucidation of Secologanin (B1681713) as a Key Precursor in Xylostosidine Formation

The biosynthetic origin of this compound, a monoterpene glycoside found in species like Lonicera xylosteum, has been clarified through precursor feeding studies. scribd.com These experiments have firmly established that this compound is derived from the secoiridoid pathway, with secologanin serving as the central intermediate. scribd.comresearchgate.netcore.ac.uk The biosynthesis begins with geraniol (B1671447), which acts as the initial building block for the monoterpene skeleton. nih.gov

Isotope labeling studies have been pivotal in tracing this pathway. The administration of labeled precursors such as geraniol and loganin (B1675030) to Lonicera species has demonstrated their efficient incorporation into the final this compound molecule. This confirms their roles as sequential precursors. nih.govuniversiteitleiden.nl The pathway proceeds from geraniol, through a series of enzymatic steps including cyclization and oxidation, to form loganin. Loganin is subsequently cleaved in a crucial ring-opening reaction to yield secologanin. universiteitleiden.nl

Secologanin is a well-known branch-point metabolite, famously condensing with tryptamine (B22526) to form strictosidine (B192452), the precursor to thousands of indole (B1671886) alkaloids. researchgate.netbiorxiv.org However, in the biosynthesis of this compound, the pathway diverges. Instead of reacting with tryptamine, secologanin is proposed to condense with cysteamine (B1669678) or cysteine, which after subsequent decarboxylation, leads to the formation of the unique thiazolidine (B150603) ring found in this compound. researchgate.net The high content of secologanin found in the hairy roots of Lonicera xylosteum, measured at approximately 1% of dry weight, further underscores its importance as a readily available precursor for this compound synthesis within the plant. core.ac.uk

Table 1: Key Precursors in the Biosynthesis of this compound

| Precursor | Role | Pathway Stage |

| Geraniol | Initial monoterpene building block | Early Stage |

| Loganin | Iridoid intermediate | Mid Stage |

| Secologanin | Key secoiridoid intermediate, direct precursor | Late Stage |

| Cysteamine/Cysteine | Proposed nitrogen and sulfur donor | Condensation Partner |

Enzymatic Transformations Involved in this compound Biosynthesis

The conversion of primary metabolites into the complex structure of this compound is orchestrated by a series of specific enzymatic transformations. While not all enzymes in the Lonicera pathway have been individually isolated and characterized, their classes and functions can be inferred from extensive studies on related iridoid and alkaloid biosynthesis. universiteitleiden.nlnih.gov

The journey from the universal monoterpene precursor, geranyl diphosphate (B83284) (GPP), involves several key enzyme families:

Geraniol Synthase (GES): This enzyme catalyzes the formation of geraniol from GPP, which is the committed step of the monoterpene branch of the pathway. nih.govnih.gov

Cytochrome P450 Monooxygenases (CYPs): This large family of enzymes is crucial for the multiple oxidative steps that convert geraniol into the iridoid skeleton of loganin. A specific CYP, secologanin synthase (SLS), is responsible for the critical oxidative cleavage of the cyclopentane (B165970) ring of loganin to form secologanin. universiteitleiden.nl

Glucosyltransferases (UGTs): A glucosyltransferase is responsible for attaching a glucose moiety to the iridoid aglycone, a vital step that enhances the stability and solubility of the intermediate and the final this compound product. In Lonicera species, UGTs have been identified as key enzymes in the biosynthesis of other secondary metabolites. nih.gov

The final, defining step in this compound biosynthesis is the condensation of secologanin with a sulfur-containing amine, followed by cyclization. researchgate.net The specific enzyme catalyzing this Pictet-Spengler-type reaction in Lonicera is yet to be fully elucidated but is functionally analogous to strictosidine synthase, which condenses secologanin with tryptamine. nih.gov This enzymatic step is responsible for creating the novel thiazolidine-containing structure of this compound.

Table 2: Enzyme Classes Implicated in this compound Biosynthesis

| Enzyme Class | Example/Function | Step in Pathway |

| Terpene Synthase | Geraniol Synthase (GES) | Formation of geraniol from GPP |

| Cytochrome P450 (CYP) | Secologanin Synthase (SLS) | Oxidation, hydroxylation, and ring-opening of loganin |

| Methyltransferases | Loganic Acid Methyltransferase (LAMT) | Methylation of loganic acid to form loganin |

| Glucosyltransferases (UGTs) | Glucosylation of iridoid aglycones | Addition of glucose moiety |

| Condensing Enzyme | Putative this compound Synthase | Condensation of secologanin and amine donor |

Biomimetic Synthesis Approaches for this compound and Analogues

Biomimetic synthesis aims to replicate nature's elegant and efficient chemical transformations in a laboratory setting. nih.govwikipedia.org Such strategies are not only valuable for producing complex natural products like this compound but also for providing insights into their biosynthetic pathways. nih.gov The synthesis of this compound and its analogues has been approached by mimicking the key bond-forming reaction proposed in its biosynthesis: the condensation of secologanin. researchgate.net

A central strategy in the biomimetic synthesis of this compound involves the Pictet-Spengler reaction between secologanin and a suitable nucleophile. nih.gov Research has shown that this compound can be formed diastereoselectively by condensing secologanin with cysteamine or cysteine in vitro, supporting the proposed biosynthetic pathway. researchgate.net This reaction mimics the function of a putative "this compound synthase" enzyme.

The creation of this compound analogues is achieved by substituting the natural nucleophile with other molecules. This approach allows for the generation of novel compounds with potentially different chemical properties and biological activities. By using different amino thiols or other bifunctional molecules in the condensation reaction with secologanin, chemists can explore the structural requirements for the reaction and produce a library of new iridoid-derived alkaloids. nih.govrsc.org These synthetic analogues are also valuable as chemical probes to study the substrate specificity of related biosynthetic enzymes, such as strictosidine synthase. nih.gov This synergy between synthetic chemistry and enzymology accelerates the discovery of new molecules and deepens the understanding of natural product biosynthesis. nih.govmit.edu

Natural Occurrence and Distribution Research of Xylostosidine

Identification in Lonicera Species, Specifically Lonicera xylosteum L.

Xylostosidine was first identified as a new class of monoterpene alkaloid glycosides isolated from Lonicera xylosteum L., commonly known as fly honeysuckle. uva.esnih.gov This plant is a deciduous shrub and is recognized for containing various bioactive compounds. Current time information in CN.ehpm.org Research into the chemical constituents of Lonicera species has consistently reported the presence of iridoids, flavonoids, and other phenolic compounds. uva.esmdpi.comresearchgate.net

The isolation and structural elucidation of this compound from Lonicera xylosteum L. marked a significant finding in the study of monoterpene alkaloids. nih.gov Further studies on the chemical makeup of different parts of Lonicera plants, such as leaves, stems, flowers, and fruits, have revealed a diverse and complex array of metabolites. Current time information in CN. While many Lonicera species are investigated for their chemical profiles, Lonicera xylosteum L. remains the primary documented natural source of this compound. nih.govCurrent time information in CN.

Table 1: Research Findings on this compound in Lonicera xylosteum L.

| Research Focus | Key Findings | Citations |

|---|---|---|

| Initial Isolation | First identified as a new class of monoterpene alkaloid glycoside from Lonicera xylosteum L. | uva.esnih.gov |

| Chemical Class | Classified as a sulphur-bearing monoterpene glycoside. | |

| Structural Elucidation | Structures of this compound and related novel monoterpene alkaloid glucosides from Lonicera xylosteum L. have been determined. | Current time information in CN. |

| Plant Part | Found in the aerial parts of the plant. |

Detection within Traditional Medicinal Formulations and Complex Botanical Extracts

The detection of this compound extends beyond its initial isolation from a single plant species. It has been identified as a constituent in the context of Traditional Chinese Medicine (TCM). For instance, network pharmacology-based analyses have listed this compound as one of the active compounds in Lonicera japonica (Japanese honeysuckle), a plant widely used in TCM. nih.gov

The analysis of complex botanical extracts and traditional medicinal formulations for specific compounds like this compound relies on advanced analytical techniques. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly HPLC-MS/MS, is a standard and powerful method for the separation, identification, and quantification of chemical constituents in such complex mixtures. nih.gov These techniques are crucial for quality control and for understanding the chemical basis of traditional remedies. nih.gov The presence of this compound in certain herbal preparations underscores the chemical complexity of these formulations, which can contain hundreds of different compounds. nih.govfrontiersin.org

Table 2: Detection of this compound in Botanical and Traditional Medicine Contexts

| Context | Plant Source Mentioned | Analytical Approach | Citations |

|---|---|---|---|

| Traditional Chinese Medicine (TCM) | Lonicera japonica | Network Pharmacology, HPLC-based analysis | nih.gov |

| Botanical Extracts | Lonicera species | HPLC, HPLC-MS, LC-MS/MS | nih.gov |

Advanced Analytical Methodologies for Xylostosidine Characterization

Application of High-Resolution Mass Spectrometry (UPLC-HRMS, UPLC-Q-Orbitrap HRMS) for Identification and Quantification

Ultra-Performance Liquid Chromatography (UPLC) coupled with High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for the analysis of complex mixtures, such as plant extracts containing Xylostosidine. colab.wsnih.gov This hyphenated method combines the superior separation efficiency of UPLC, which utilizes columns with smaller particle sizes for faster analysis and better resolution than traditional HPLC, with the high mass accuracy and sensitivity of HRMS. mdpi.com

Identification:

The primary advantage of HRMS in identifying this compound is its ability to measure the mass-to-charge ratio (m/z) of an ion with extremely high precision (typically to four or five decimal places). This allows for the determination of the compound's elemental formula. For this compound (C₁₇H₂₅NO₁₀), HRMS can distinguish its exact mass from other co-eluting compounds that may have the same nominal mass but different elemental compositions. dntb.gov.ua

Hybrid systems like the Quadrupole-Orbitrap (Q-Orbitrap) HRMS further enhance identification capabilities. researchgate.net These instruments can perform full scan analysis to detect all ions in a sample with high resolution and mass accuracy, followed by data-dependent MS/MS scans. In an MS/MS experiment, the ion corresponding to this compound is isolated and fragmented, generating a unique fragmentation pattern. This pattern provides structural information that can be used to confirm the identity of the molecule by revealing characteristic losses, such as the glucose moiety or parts of the iridoid core. mdpi.comacs.org

Quantification:

For quantitative analysis, UPLC-HRMS methods, particularly those using instruments like a Q-Orbitrap or a triple quadrupole, offer high sensitivity and selectivity. acs.orgresearchgate.net Quantification can be performed by creating a calibration curve using a purified this compound standard. The area of the chromatographic peak corresponding to the exact mass of the target ion is measured and compared against the curve. The use of an internal standard is often employed to correct for variations in sample preparation and instrument response. researchgate.net The high resolving power of the Orbitrap mass analyzer allows for the accurate quantification of this compound even in complex biological matrices where isobaric interferences might be present. psu.edu

The table below illustrates the type of data generated in a hypothetical UPLC-HRMS analysis for the identification of this compound.

| Parameter | Description | Example Value for this compound |

|---|---|---|

| Retention Time (tR) | The time taken for the compound to elute from the UPLC column. | 5.82 min |

| Theoretical Mass [M+H]+ | Calculated exact mass of the protonated molecule (C₁₇H₂₆NO₁₀+). | 404.1551 |

| Measured Mass [M+H]+ | The exact mass of the protonated molecule as measured by the HRMS instrument. | 404.1548 |

| Mass Error (ppm) | The difference between the theoretical and measured mass, indicating accuracy. A value <5 ppm is typically required for confident identification. | -0.74 ppm |

| Key MS/MS Fragments | Characteristic ions produced by fragmentation of the parent ion, used for structural confirmation. | m/z 242.0972 ([M+H-Glucose]+), m/z 224.0866 ([M+H-Glucose-H₂O]+) |

Chromatographic Separation Techniques for this compound Isolation and Purity Assessment

The isolation of pure this compound from its natural source, such as plants of the Lonicera genus, is a multi-step process that relies on various chromatographic techniques. The goal is to separate the target compound from a complex mixture of other metabolites.

Isolation:

The initial extraction of plant material is typically followed by liquid-liquid partitioning to separate compounds based on their polarity. Being a polar glycoside, this compound would preferentially partition into a polar solvent like n-butanol. scielo.br This enriched fraction is then subjected to a series of column chromatography steps. Common stationary phases include:

Silica Gel: For separation based on polarity. Less polar compounds elute first.

Reversed-Phase (e.g., C18): For separation based on hydrophobicity. More polar compounds, like this compound, elute earlier in the gradient. jocpr.com

Size-Exclusion Chromatography (e.g., Sephadex LH-20): For separating compounds based on their molecular size, often used as a polishing step. dntb.gov.ua

A combination of these techniques, using different mobile phase systems, is often required to achieve a high degree of purification. ijpjournal.com The final step in obtaining pure this compound typically involves preparative High-Performance Liquid Chromatography (HPLC), which offers higher resolution for separating closely related compounds. dntb.gov.ua

Purity Assessment:

Once isolated, the purity of this compound is assessed using analytical HPLC, often with a Diode Array Detector (DAD) or UV detector. A pure compound should ideally appear as a single, sharp, and symmetrical peak in the chromatogram at multiple wavelengths. thieme-connect.com The absence of other peaks indicates a high level of purity. The percentage purity can be calculated based on the relative area of the main peak compared to the total area of all peaks in the chromatogram.

The table below summarizes the chromatographic techniques used in the isolation and purity assessment of a compound like this compound.

| Technique | Stationary Phase | Purpose | Typical Mobile Phase |

|---|---|---|---|

| Column Chromatography | Silica Gel | Initial fractionation of crude extract based on polarity. | Gradient of Chloroform/Methanol or Ethyl Acetate/Methanol |

| Column Chromatography | Sephadex LH-20 | Separation by molecular size and removal of pigments/polymers. | Methanol |

| Preparative HPLC | Reversed-Phase C18 | Final purification to obtain the pure compound. | Gradient of Acetonitrile/Water |

| Analytical HPLC-UV/DAD | Reversed-Phase C18 | Assessment of the final purity of the isolated compound. | Gradient of Acetonitrile/Water |

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopic methods are crucial for the definitive determination of a molecule's three-dimensional structure. For a novel or complex compound like this compound, a combination of Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy is essential. scielo.brcuny.edu

Infrared (IR) Spectroscopy:

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its structural features, such as:

A broad band around 3400 cm⁻¹ indicating hydroxyl (-OH) groups from the glucose unit and the iridoid core.

Bands around 2900 cm⁻¹ for C-H stretching of aliphatic groups.

A strong absorption band around 1700-1750 cm⁻¹ for the carbonyl (C=O) group of the ester.

Multiple bands in the 1000-1300 cm⁻¹ region (the "fingerprint region") corresponding to C-O and C-C stretching vibrations, which are characteristic of the glycosidic linkage and the pyran ring systems. acgpubs.orgznaturforsch.com

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules. cuny.edu It provides detailed information about the carbon-hydrogen framework and the connectivity of atoms.

¹H NMR: Gives information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. The spectrum of this compound would show distinct signals for the protons on the iridoid skeleton, the methyl group, and the glucose moiety, including a characteristic anomeric proton signal for the sugar.

¹³C NMR: Reveals the number of non-equivalent carbons in the molecule and their type (e.g., CH₃, CH₂, CH, quaternary C, C=O).

2D NMR Techniques: These experiments are vital for piecing the structure together.

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is critical for connecting different fragments of the molecule, such as linking the glucose unit to the iridoid core.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule.

The table below presents illustrative ¹H and ¹³C NMR chemical shift values that would be expected for key parts of the this compound structure, based on data from similar iridoid glycosides. scielo.brznaturforsch.com

| Position | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |

|---|---|---|---|

| H-1 | ~5.70 (d) | ~95.5 | C-5, C-9, C-11 |

| H-3 | ~7.50 (s) | ~152.0 | C-1, C-4, C-5 |

| H-5 | ~3.10 (m) | ~30.0 | C-1, C-4, C-6, C-9 |

| H-1' (Anomeric) | ~4.65 (d) | ~99.0 | C-1 (Aglycone) |

| -OCH₃ | ~3.75 (s) | ~51.5 | C-11 (Carbonyl) |

Structure Activity Relationship Sar Investigations of Xylostosidine

Theoretical Frameworks for SAR Analysis in Monoterpene Alkaloid Glycosides

The study of structure-activity relationships (SAR) provides a framework for understanding how the chemical structure of a compound, such as a monoterpene alkaloid glycoside, relates to its biological activity. collaborativedrug.comgardp.org This approach is fundamental in medicinal chemistry for designing and optimizing new drug candidates. slideshare.net

The Aglycone Core : The structure and stereochemistry of the monoterpene alkaloid portion (the aglycone) are primary determinants of activity. Modifications to this core, such as changes in ring stereochemistry or the introduction of different functional groups, can significantly impact biological effects.

The Glycosidic Moiety : The nature of the sugar attached, its stereochemistry, and the anomeric linkage (α or β) can influence the compound's solubility, bioavailability, and interaction with biological targets. In some cases, the sugar moiety may be directly involved in binding to a receptor or enzyme.

A significant number of monoterpene indole (B1671886) alkaloids, which share structural similarities with xylostosidine, have been identified, many with notable pharmacological properties. researchgate.netnih.gov The SAR of these related compounds provides valuable insights into the potential functional importance of different structural motifs within this compound.

Correlation between Specific Structural Features of this compound and its Biological Activities

While specific SAR studies focused exclusively on this compound are not extensively detailed in the provided search results, we can infer potential relationships based on the general principles of monoterpene alkaloid glycosides and related compounds. This compound is a unique sulfur-containing monoterpene alkaloid glucoside. researchgate.net

Key structural features of this compound that are likely to be critical for its biological activity include:

The Monoterpene Alkaloid Skeleton : The core heterocyclic system of this compound is a primary determinant of its intrinsic activity. The specific arrangement of its rings and stereocenters creates a unique three-dimensional shape that can interact with biological macromolecules.

The Thiazole-like Ring : The presence of a sulfur atom within the heterocyclic structure is a distinctive feature of this compound and likely plays a crucial role in its biological profile. researchgate.net This sulfur atom can influence the electronic properties of the molecule and may be involved in key interactions with biological targets.

The Glucoside Moiety : The attached glucose molecule can significantly impact the pharmacokinetic properties of this compound, such as its water solubility and ability to be absorbed and distributed in biological systems. It may also be involved in specific binding interactions.

Studies on other secoiridoid glycosides have shown that even minor structural modifications, such as the type of sugar or the presence of acyl groups, can lead to significant changes in biological activity, including anti-inflammatory effects. nih.gov For instance, in a study of secoiridoid glycosides from Gentianae Scabrae Radix, different derivatives showed varying inhibitory effects on the production of inflammatory mediators like NO and IL-6. nih.gov This highlights the sensitivity of biological activity to subtle structural changes within this class of compounds.

The table below summarizes the key structural components of this compound and their potential influence on its biological activity.

| Structural Feature | Potential Influence on Biological Activity |

| Monoterpene Alkaloid Core | Determines the fundamental shape and stereochemistry for target interaction. |

| Sulfur-containing Heterocycle | Influences electronic properties and may be a key binding element. |

| Glucoside Moiety | Affects solubility, pharmacokinetics, and may participate in binding. |

Computational Approaches in SAR Studies, Including Molecular Docking Simulations

Computational methods are powerful tools for investigating the SAR of natural products like this compound. qom.ac.ir These approaches can provide insights into how a molecule interacts with a biological target at the atomic level, helping to rationalize its activity and guide the design of new analogs. frontiersin.org

Molecular docking is a key computational technique used in drug discovery. researchgate.net It predicts the preferred orientation of a ligand (like this compound) when bound to a receptor or enzyme. innovareacademics.in This allows researchers to visualize the binding mode and identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. innovareacademics.in For example, molecular docking could be used to study how this compound interacts with a specific enzyme or receptor, providing a structural basis for its observed biological effects. forestchemicalsreview.com

Other computational approaches relevant to SAR studies include:

Quantitative Structure-Activity Relationship (QSAR) : This method develops mathematical models that correlate the chemical structures of a series of compounds with their biological activities. mdpi.com

Molecular Dynamics (MD) Simulations : These simulations can model the dynamic behavior of a ligand-protein complex over time, providing a more realistic picture of the binding process. frontiersin.org

The integration of these computational methods with experimental data is a powerful strategy for accelerating drug discovery. qom.ac.ir For instance, a network pharmacology approach was used to explore the potential mechanisms of action of components from Lonicerae Japonicae Flos, which also contains this compound, in the context of Alzheimer's disease. forestchemicalsreview.com Such studies can help to identify potential protein targets for this compound and provide a starting point for more detailed molecular docking and SAR investigations.

The following table outlines various computational techniques and their applications in the study of this compound's SAR.

| Computational Technique | Application in this compound SAR |

| Molecular Docking | Predicts the binding orientation of this compound with potential protein targets. researchgate.netinnovareacademics.in |

| QSAR | Develops models to predict the activity of new this compound analogs. mdpi.com |

| Molecular Dynamics | Simulates the dynamic interactions between this compound and its target. frontiersin.org |

| Network Pharmacology | Identifies potential biological pathways and targets for this compound. forestchemicalsreview.com |

Mechanistic Research on Xylostosidine S Biological Activities in Vitro Models

Anti-Inflammatory Mechanisms of Xylostosidine

The potential anti-inflammatory properties of this compound have been primarily explored through computational network pharmacology analyses. These studies predict interactions with key inflammatory pathways but require further validation through direct in vitro experiments.

Direct experimental in vitro studies detailing the specific effects of this compound on the expression of inflammatory cytokines such as Interleukin-4 (IL-4), Interleukin-6 (IL-6), and Tumor Necrosis Factor (TNF) are not extensively available in the current scientific literature. While inflammation is regulated by pro-inflammatory cytokines, and substances with anti-inflammatory activity often work by modulating these molecules, specific data on this compound's direct impact remains to be elucidated through dedicated in vitro assays. academicjournals.orgpsychiatria-danubina.comijdvl.comfrontiersin.orgnih.govnih.gov

Computational studies have offered preliminary insights into the potential influence of this compound on critical intracellular signaling pathways involved in inflammation.

PI3K/Akt Pathway: Network pharmacology analyses have predicted that this compound may be an active component that interacts with the Phosphatidylinositol 3-kinase (PI3K)-Akt signaling pathway. researchgate.net This pathway is crucial for regulating fundamental cellular functions, including cell growth, proliferation, and survival, and its dysregulation is linked to inflammatory conditions. genome.jpkegg.jpgenome.jpnih.gov However, these findings are predictive and await confirmation from direct in vitro experimental studies that measure the phosphorylation of Akt and its downstream targets in the presence of this compound.

Mitogen-Activated Protein Kinase (MAPK) Pathway: There is currently a lack of specific in vitro research demonstrating the direct regulatory effects of this compound on the MAPK pathway. The MAPK cascades (including ERK, JNK, and p38) are central to the cellular response to external stimuli and play a significant role in the production of inflammatory mediators. frontiersin.orgmdpi.comnih.govnih.govwikipedia.org Future in vitro studies would be necessary to determine if this compound can modulate the phosphorylation and activation of key proteins within this pathway.

IL-17 Signaling Pathway: Direct experimental evidence from in vitro models on this compound's effect on the Interleukin-17 (IL-17) signaling pathway is not available in the reviewed literature. The IL-17 family of cytokines and their signaling pathways are critical drivers of inflammatory responses and are implicated in various autoimmune diseases. genome.jpnih.govcreative-diagnostics.comnih.gov Elucidating any potential modulatory role of this compound on this pathway requires targeted in vitro investigation.

Modulation of Inflammatory Cytokine Expression (e.g., Interleukin-4, Interleukin-6, Tumor Necrosis Factor)

Antiviral Mechanisms of this compound (e.g., Herpes Simplex Virus Type 1)

There is a notable absence of published in vitro studies specifically investigating the antiviral mechanisms of this compound against Herpes Simplex Virus Type 1 (HSV-1). While various natural and synthetic compounds have been tested for anti-herpetic activity by targeting different stages of the viral replication cycle, such as viral attachment, penetration, or DNA replication, this compound has not been a specific subject of these investigations according to the available search results. scielo.brscielo.sa.crmdpi.comfrontiersin.org

Exploration of Other Pharmacological Target Pathways Identified Through Network Pharmacology

Network pharmacology, a computational method that integrates systems biology and polypharmacology, has been the primary tool used to predict the potential biological targets and mechanisms of action for this compound. semanticscholar.orgresearchgate.netmdpi.com These studies typically analyze compounds within complex herbal formulas to identify active ingredients and their likely interactions within cellular networks.

In silico studies involving this compound have suggested several potential interactions. For instance, as part of a mixture, this compound was identified as a potential active compound with predicted targets that are enriched in pathways like the PI3K-Akt signaling pathway. researchgate.net Another network pharmacology and molecular docking study exploring the mechanisms of a compound mixture against COVID-19 included this compound as a component, suggesting its potential to interact with proteins relevant to viral infection. researchgate.net

These computational predictions provide a valuable foundation for future research. However, they represent theoretical interactions that must be validated through rigorous in vitro and in vivo experimental testing to confirm the actual pharmacological activity of this compound.

Table 1: Summary of Predicted Pathways for this compound from Network Pharmacology Studies

| Predicted Target Pathway | Type of Study | Key Finding | Reference |

| PI3K-Akt Signaling Pathway | Network Pharmacology | This compound was identified as a potential active compound interacting with this pathway. | researchgate.net |

| Anti-COVID-19 Mechanisms | Network Pharmacology & Molecular Docking | This compound was included as a component in a mixture predicted to have activity against COVID-19 targets. | researchgate.net |

Chemical Derivatization and Modification Studies of Xylostosidine

Strategies for Enhancing Analytical Performance of Xylostosidine through Derivatization

The inherent chemical structure of this compound, a monoterpene alkaloid glycoside, can present challenges for its sensitive detection and quantification in complex biological matrices. Like many natural glycosides, it may exhibit low UV absorbance and poor ionization efficiency in mass spectrometry (MS), leading to low sensitivity in common analytical techniques like High-Performance Liquid Chromatography (HPLC). phcog.comresearchgate.net Chemical derivatization can overcome these limitations by introducing specific chemical moieties (chromophores or fluorophores) or charge-carrying groups to the this compound molecule. wikipedia.orgelementlabsolutions.com

The primary functional groups on the this compound structure that are amenable to derivatization are its multiple hydroxyl (-OH) groups on the glucose moiety and the secondary amine (-NH) group within its unique sulfur-containing heterocyclic ring system. Strategies would typically involve pre-column or post-column derivatization to create derivatives with improved chromatographic retention and detector response. libretexts.org

Common Derivatization Strategies Potentially Applicable to this compound:

For HPLC-UV/Vis Detection: To enhance its ultraviolet-visible (UV-Vis) absorption, reagents that introduce a strong chromophore can be used. Benzoyl chloride, for instance, reacts with hydroxyl and amine groups to form benzoyl esters and amides, respectively, which have significantly higher UV absorbance than the parent compound. wikipedia.org

For HPLC-Fluorescence Detection (FLD): For even greater sensitivity, fluorescent tags can be attached. Reagents like dansyl chloride (1-dimethylaminonaphthalene-5-sulfonyl chloride) and 9-fluorenylmethyl chloroformate (Fmoc-Cl) react with hydroxyl and amine functionalities to yield highly fluorescent derivatives, enabling detection at very low concentrations. researchgate.netwikipedia.org

For LC-MS Detection: Derivatization for mass spectrometry aims to improve ionization efficiency and produce characteristic fragment ions. While this compound can be detected by MS, derivatization can enhance sensitivity, especially in complex mixtures. uva.es Reagents can be used to introduce a permanently charged group or a group that is readily ionizable, leading to a stronger signal in the mass spectrometer. ejgm.co.uk For example, acylation or silylation of the hydroxyl groups can improve chromatographic behavior and ionization. nih.gov

Table 1: Potential Derivatization Strategies for Enhanced Analytical Performance of this compound

| Target Functional Group | Derivatization Strategy | Potential Reagent | Detection Method | Expected Improvement |

|---|---|---|---|---|

| Hydroxyl (-OH), Amine (-NH) | Benzoylation | Benzoyl Chloride | HPLC-UV/Vis | Increased UV absorbance |

| Hydroxyl (-OH), Amine (-NH) | Dansylation | Dansyl Chloride | HPLC-FLD | Introduction of a fluorophore for high sensitivity |

| Hydroxyl (-OH), Amine (-NH) | FMOC Derivatization | 9-fluorenylmethyl chloroformate (Fmoc-Cl) | HPLC-FLD | Attachment of a highly fluorescent tag |

| Hydroxyl (-OH) | Silylation | BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) | GC-MS, LC-MS | Increased volatility and improved ionization |

| Amine (-NH) | Acylation | Acetic Anhydride | LC-MS | Improved chromatographic properties and stability |

Derivatization for Structural Diversification and Bioactivity Profiling of this compound Analogues

Beyond analytical enhancement, the chemical modification of this compound is crucial for exploring its structure-activity relationships (SAR). By synthesizing a series of analogues with varied structural features, researchers can identify the key pharmacophores responsible for its biological effects and potentially develop new compounds with improved potency or selectivity.

A key approach to generating analogues of this compound has been through biomimetic synthesis, which mimics the plausible biosynthetic pathways in nature. Research has shown that this compound can be formed diastereoselectively from the iridoid glycoside secologanin (B1681713). This transformation involves a condensation reaction with either cysteamine (B1669678) or cysteine, followed by a subsequent decarboxylation step in the case of cysteine. acs.org This synthetic strategy provides a versatile platform for creating structural diversity. By substituting the initial reactants, a wide range of "unnatural" analogues can be produced. For example, using different amino thiols in place of cysteamine or cysteine would lead to novel heterocyclic systems attached to the monoterpene core.

The primary goals of creating these analogues include:

Investigating the role of the sulfur atom: Replacing the sulfur with other heteroatoms (e.g., oxygen, nitrogen) can help determine its importance for bioactivity.

Modifying the heterocyclic ring: Altering the size or substitution pattern of the sulfur-containing ring can probe the spatial requirements of the target receptor or enzyme.

Altering the glucose moiety: Modifications to the sugar part, such as deoxygenation or epimerization of hydroxyl groups, can reveal its role in solubility, transport, and binding.

These synthetic analogues are then typically screened in various biological assays to build a comprehensive bioactivity profile. This could involve testing for activities suggested by the parent compound's traditional use or in broad screening panels to uncover new therapeutic applications. nih.govchromatographyonline.com

Systems Pharmacology and Network Analysis of Xylostosidine S Actions

Application of Network Pharmacology in Analyzing Multi-Component Formulations Containing Xylostosidine

Network pharmacology provides a powerful framework for deciphering the mechanisms of multi-component formulations, such as those found in Traditional Chinese Medicine (TCM). scienceopen.com Unlike the "one drug, one target" paradigm of conventional pharmacology, network analysis embraces the complexity of herbal formulas, where numerous compounds work synergistically. nih.govnih.gov this compound is frequently identified as a bioactive component in medicinal plants like Lonicerae Japonicae Flos (LJF), which is used in various formulations. nih.govnih.gov

The application of network pharmacology to these formulations involves several key steps. Initially, the chemical constituents of the herb or formula are identified, and their pharmacokinetic properties, such as oral bioavailability (OB) and drug-likeness (DL), are evaluated to screen for active compounds. nih.gov For instance, in an analysis of LJF, this compound was among 23 bioactive ingredients identified based on these parameters. nih.gov

Identification of Potential Molecular Targets and Key Signaling Pathways for this compound's Effects

Through network pharmacology, a wide array of potential molecular targets for formulations containing this compound have been identified. These studies predict interactions between the active compounds and various proteins implicated in disease processes. While specific targets for this compound alone are part of a larger network, the collective action of the formula's components points to key molecular players.

In studies on formulations containing this compound, numerous protein targets have been identified. Core targets often include kinases, transcription factors, and inflammatory proteins that are central nodes in biological networks. nih.govfrontiersin.org For example, analyses of Lonicerae Japonicae Flos and other formulas have consistently identified targets such as Mitogen-activated protein kinases (MAPK1, MAPK3, MAPK8, MAPK14), tumor necrosis factor (TNF), interleukin-6 (IL6), AKT1, and tumor protein P53 (TP53). nih.govfrontiersin.orgresearchgate.net These proteins are crucial in regulating cellular processes like inflammation, cell proliferation, and apoptosis. researchgate.netnih.gov

The identified targets are integral parts of larger signaling pathways. The modulation of these pathways by the active compounds, including this compound, is believed to be the basis for their therapeutic effects. The most frequently implicated pathways are related to inflammation and immune response, cancer, and metabolic regulation. forestchemicalsreview.comnih.gov Key signaling pathways identified include the PI3K-Akt signaling pathway, MAPK signaling pathway, TNF signaling pathway, and pathways related to lipid and atherosclerosis. forestchemicalsreview.comfrontiersin.orgnih.gov The PI3K-Akt pathway, for instance, is a critical regulator of cell survival and metabolism, while the MAPK pathway is central to the cellular response to stress and inflammatory stimuli. mdpi.comirb.hr The ability of compounds within these formulations to modulate multiple pathways simultaneously highlights their pleiotropic effects. nih.gov

Table 1: Selected Potential Molecular Targets for Formulations Containing this compound This table is generated based on network pharmacology studies of multi-component formulations where this compound is an active ingredient. The targets are not exclusively for this compound but for the synergistic action of the formula's components.

| Target Protein | Protein Name | General Function | Associated Studies |

|---|---|---|---|

| AKT1 | RAC-alpha serine/threonine-protein kinase | Regulates cell survival, proliferation, and metabolism | nih.gov, frontiersin.org, nih.gov |

| MAPK1 | Mitogen-activated protein kinase 1 | Central role in cell proliferation, differentiation, and inflammation | researchgate.net, nih.gov, frontiersin.org |

| MAPK3 | Mitogen-activated protein kinase 3 | Involved in cell proliferation and apoptosis | researchgate.net, nih.gov |

| MAPK14 | Mitogen-activated protein kinase 14 (p38 alpha) | Responds to stress stimuli, involved in inflammation | researchgate.net, frontiersin.org, nih.gov |

| TP53 | Cellular tumor antigen p53 | Tumor suppressor, regulates cell cycle and apoptosis | researchgate.net, nih.gov, nih.gov |

| TNF | Tumor necrosis factor | Pro-inflammatory cytokine | researchgate.net, nih.gov, nih.gov |

| IL6 | Interleukin-6 | Cytokine with roles in inflammation and immune response | researchgate.net, nih.gov, nih.gov |

| JUN | Transcription factor AP-1 | Regulates gene expression in response to various stimuli | nih.gov, researchgate.net |

| STAT3 | Signal transducer and activator of transcription 3 | Involved in cell growth and apoptosis | nih.gov |

| HSP90AA1 | Heat shock protein 90 alpha family class A member 1 | Molecular chaperone, stabilizes proteins against stress | nih.gov, researchgate.net |

Table 2: Key Signaling Pathways Modulated by Formulations Containing this compound This table lists significant pathways identified through enrichment analysis in network pharmacology studies.

| Signaling Pathway | General Function | Associated Studies |

|---|---|---|

| PI3K-Akt Signaling Pathway | Regulates cell cycle, survival, and metabolism | forestchemicalsreview.com, nih.gov, frontiersin.org, nih.gov |

| MAPK Signaling Pathway | Mediates cellular responses to various external signals | frontiersin.org, researchgate.net, nih.gov |

| TNF Signaling Pathway | Regulates inflammation, apoptosis, and immunity | researchgate.net, nih.gov |

| Lipid and Atherosclerosis Pathways | Involved in lipid metabolism and the development of atherosclerosis | forestchemicalsreview.com, nih.gov |

| HIF-1 Signaling Pathway | Mediates adaptive responses to hypoxia | researchgate.net |

| NF-kappa B Signaling Pathway | Key regulator of inflammatory and immune responses | nih.gov, mdpi.com |

| AGE-RAGE Signaling Pathway | Implicated in diabetes-related complications and inflammation | forestchemicalsreview.com |

| Pathways in Cancer | General category for pathways involved in tumorigenesis | plos.org, researchgate.net |

Construction and Analysis of "Component–Target–Pathway" Networks

A central feature of network pharmacology is the construction and analysis of integrated networks, often visualized as "Component–Target–Pathway" (C-T-P) or "Drug-Component-Target" networks. plos.orgnih.gov These networks provide a visual and analytical representation of the complex relationships between the active compounds in a formulation, their predicted protein targets, and the biological pathways they modulate. researchgate.netresearchgate.net

The construction process begins by identifying the active ingredients (components) like this compound and their potential protein targets using databases and computational predictions. nih.gov These component-target interactions form the first layer of the network. Subsequently, the identified targets are mapped to known biological pathways through enrichment analysis, adding the third layer to the network. nih.govresearchgate.net Software such as Cytoscape is commonly used to build and visualize these intricate networks, where nodes represent components, targets, or pathways, and the edges (lines) connecting them represent their interactions. nih.govresearchgate.net

Analysis of these networks reveals key insights into the mechanism of action. For example, the "degree" of a node (the number of connections it has) can identify highly connected components, targets, or pathways. mdpi.com Components with a high degree are considered major active ingredients, while targets with a high degree (hub targets) are often critical proteins in the disease process. nih.gov This analysis often shows that one component can interact with multiple targets, and multiple components can converge on a single target or pathway, illustrating the principles of polypharmacology and synergism. plos.orgfrontiersin.org The C-T-P network for formulations containing this compound demonstrates how it, along with other compounds, contributes to a collective therapeutic effect by regulating a complex web of targets and pathways, such as the PI3K-Akt and MAPK signaling pathways. nih.govnih.gov

Table 3: Illustrative "Component-Target-Pathway" Relationships This table provides a simplified representation of the C-T-P network, showing how active components from formulations like LJF connect to key targets and pathways.

| Component | Representative Target | Associated Pathway |

|---|---|---|

| This compound | AKT1, MAPK1, TNF | PI3K-Akt, MAPK, TNF Signaling |

| Luteolin | TP53, MAPK14, IL6 | Pathways in Cancer, MAPK Signaling |

| Quercetin | AKT1, JUN, STAT3 | PI3K-Akt, Apoptosis |

| Chlorogenic acid | TNF, IL6 | TNF Signaling, Inflammatory Pathways |

| Kaempferol | PKM2, AKT1 | Glycolysis, PI3K-Akt Signaling |

Comparative Biochemical and Biological Investigations Involving Xylostosidine

Comparative Analysis with Structurally Related Monoterpene Glycosides and Alkaloids

Xylostosidine is a distinctive sulfur-containing monoterpene alkaloid glycoside, first isolated from Lonicera xylosteum L. rsc.orgwikidata.orgdoi.org Its unique structure, incorporating a thiazolidine (B150603) ring system, sets it apart from other monoterpene derivatives and invites comparative analysis with structurally related compounds. The biogenetic precursor to this compound is the iridoid glycoside secologanin (B1681713). dntb.gov.uacdnsciencepub.com The formation of this compound occurs through the condensation of secologanin with cysteamine (B1669678). dntb.gov.uaresearchgate.net

Structurally, this compound belongs to a class of monoterpenoid indole (B1671886) alkaloids, which are formed by the condensation of a tryptamine (B22526) molecule with a secoiridoid like secologanin. tcmjc.com However, this compound is unusual due to the incorporation of a sulfur-containing moiety instead of a tryptamine-derived indole group. rsc.orgdoi.org This fundamental difference distinguishes it from a vast family of alkaloids such as the Corynantheine-heteroyohimbine group. researchgate.net

Another closely related compound is Lothis compound A, which is also synthesized from secologanin. dntb.gov.uauni-goettingen.de The comparative study of these compounds, along with other unnatural analogues, has been a subject of interest in understanding their chemical properties and potential activities. dntb.gov.uaacademictree.orgacs.org The key structural difference between this compound and its direct precursor, secologanin, is the transformation of the aldehyde group in secologanin into the complex thiazolidine ring fused to the monoterpene backbone.

Other related monoterpene glycosides include loganin (B1675030), loganic acid, and periclymenoside, which are found in various Lonicera species. wikidata.org These compounds share the same iridoid skeleton but lack the specific alkaloidal and sulfur-containing features of this compound. The comparison extends to other sulfur-containing alkaloids, although they may arise from different biosynthetic pathways and possess different core structures. Examples include cassipourine (B1173468) and gerrardine (B1221242), which contain a 1,4-dithiane (B1222100) ring system and exhibit antibacterial properties. chemfaces.com

The table below provides a structural comparison of this compound with its precursor and a related iridoid glycoside.

| Compound | Class | Key Structural Features | Precursor(s) |

| This compound | Monoterpene Alkaloid Glycoside | Contains a sulfur- and nitrogen-bearing thiazolidine ring system fused to a secoiridoid core; glycosidically linked to glucose. rsc.orgdoi.org | Secologanin, Cysteamine dntb.gov.ua |

| Secologanin | Secoiridoid Glycoside | Monoterpene with a cyclopentane (B165970) ring, an aldehyde group, a vinyl group, and a methyl ester; glycosidically linked to glucose. cdnsciencepub.com | Loganin |

| Loganin | Iridoid Glycoside | Monoterpene with a fused cyclopentane-pyran ring system; precursor to secologanin. wikidata.org | Geraniol (B1671447) |

| Lothis compound A | Monoterpene Alkaloid Glycoside | A structural analogue of this compound, also derived from secologanin. dntb.gov.uauni-goettingen.de | Secologanin |

Differential Biological Responses Observed in Analogues and Related Compounds

The unique structural attributes of this compound and its analogues translate into a diverse range of biological activities, which differ significantly from those of their precursors and other related alkaloids. While detailed pharmacological studies on this compound itself are limited, network pharmacology and molecular docking studies have suggested potential roles as an anti-inflammatory and antiviral agent, particularly in the context of COVID-19 and Herpes Simplex Keratitis. researchgate.netnih.govnih.govresearchgate.net

In contrast, the biological activities of structurally related compounds are more extensively documented. For instance, the monoterpenoid indole alkaloid psychollatine, which also derives from a secoiridoid, exhibits mild analgesic, anxiolytic, and antidepressant effects in animal models. researchgate.net This highlights how the nature of the non-terpenoid moiety (indole in psychollatine vs. thiazolidine in this compound) dramatically influences the biological response. Many other indole alkaloids are known for their cytotoxicity, a property not prominently associated with this compound in the available literature. researchgate.netresearchgate.net

The sulfur-containing alkaloids gerrardine and cassipourine, while structurally distinct from this compound, show notable antibacterial activity against various strains, an effect described as bactericidal. chemfaces.com This suggests that the presence of sulfur can be a key determinant of antimicrobial properties in alkaloids.

The study of synthetic analogues of this compound, created by transforming secologanin, is a strategy to explore novel biological activities. dntb.gov.uauni-goettingen.deacademictree.org For example, the development of α-xyloside inhibitors of glycosaminoglycan (GAG) biosynthesis has been explored as a potential therapeutic approach in glioblastoma. nih.gov Although these are not direct analogues of this compound, this research demonstrates the principle of modifying glycoside structures to achieve specific biological effects, such as inhibiting enzymes involved in cancer cell proliferation. nih.gov

The differential activities are summarized in the table below.

| Compound/Class | Observed/Predicted Biological Activity | Reference |

| This compound | Predicted anti-inflammatory and antiviral activity (based on network pharmacology). researchgate.netnih.govnih.gov | researchgate.netnih.govnih.gov |

| Psychollatine | Analgesic, anxiolytic, and antidepressant effects. researchgate.net | researchgate.net |

| Gerrardine/Cassipourine | Antibacterial activity. chemfaces.com | chemfaces.com |

| Various Indole Alkaloids | Cytotoxicity, reversal of multidrug resistance in cancer cells. researchgate.net | researchgate.net |

| Synthetic α-Xylosides | Inhibition of glycosaminoglycan (GAG) biosynthetic enzymes, arresting glioblastoma cell growth. nih.gov | nih.gov |

This comparative analysis underscores that subtle changes in the structure of monoterpene glycosides and alkaloids can lead to vastly different biological response profiles. The unique sulfur-containing structure of this compound positions it as an interesting lead compound, distinct from both its iridoid precursors and the wider family of indole alkaloids.

Future Research Directions and Methodological Advancements for Xylostosidine

Development of Novel Synthetic Routes for Xylostosidine and its Analogues

The complex structure of this compound poses a significant synthetic challenge. While it can be isolated from natural sources like Lonicera xylosteum, developing efficient and versatile synthetic routes is crucial for producing sufficient quantities for extensive research and for creating structural analogues to explore structure-activity relationships. scribd.com

Future research should focus on creating innovative and efficient synthetic pathways. One established approach involves a domino reaction combining reductive amination and a Michael addition, starting from secologanin (B1681713) to produce this compound and its analogues. epdf.pub Building on this, researchers can explore other powerful synthetic strategies that have proven effective for complex natural products.

Key areas for development include:

Stereodivergent Synthesis: Developing stereodivergent routes would enable the synthesis of various stereoisomers of this compound. researchgate.net This is critical for investigating the stereochemical requirements for its biological activity and for identifying potentially more potent or selective isomers.

Novel Catalysis: The application of modern catalytic methods, such as gold/silver catalysis which has been used for N-glycosylation in other contexts, could open up new reaction pathways for constructing the core structure of this compound. iiserpune.ac.in

Analogue Libraries: An efficient synthetic route would facilitate the creation of a library of this compound analogues. iiserpune.ac.inunivie.ac.at By systematically modifying different parts of the molecule, researchers can probe the key structural features required for biological activity, potentially leading to the development of compounds with improved properties.

| Synthetic Strategy | Potential Application for this compound | Reference |

| Domino Reactions | Efficient construction of the core heterocyclic system from precursors like secologanin. | epdf.pubepdf.pub |

| Stereodivergent Routes | Generation of all possible stereoisomers to evaluate stereochemistry-dependent bioactivity. | researchgate.net |

| Advanced Catalysis | Utilizing novel metal catalysts (e.g., Au/Ag) to facilitate key bond formations, such as glycosylation. | iiserpune.ac.in |

| Analogue-Focused Synthesis | Systematic modification of the this compound scaffold to build structure-activity relationship (SAR) models. | univie.ac.at |

Exploration of Uncharacterized Biological Targets and Mechanisms of Action

While this compound has been identified as an active component in several traditional medicinal formulas, its precise biological targets and mechanisms of action remain largely uncharacterized. alraziuni.edu.yefrontiersin.org Network pharmacology and molecular docking studies have provided initial predictions, suggesting that this compound likely acts on multiple targets and pathways, consistent with the principles of traditional medicine. researchgate.netscirp.org

Future investigations should aim to experimentally validate these predicted targets and elucidate the downstream signaling consequences. Based on computational analyses, this compound is predicted to interact with key proteins involved in inflammation and immune response. semanticscholar.orgresearchgate.net

Key predicted targets and pathways for future validation include:

Inflammatory Signaling: Targets such as Tumor Necrosis Factor (TNF), Interleukin-6 (IL-6), and various Mitogen-Activated Protein Kinases (MAPKs like MAPK1, MAPK3) are frequently implicated. researchgate.netscirp.orgsemanticscholar.org The mechanism may involve the modulation of critical inflammatory pathways like the TNF signaling pathway, IL-17 signaling pathway, and PI3K/Akt signaling pathway. scirp.orgnih.gov

Molecular Docking Insights: Docking studies have visualized potential binding interactions between this compound and specific proteins, providing a structural basis for its predicted activity. researchgate.net For example, simulations have shown plausible binding to proteins involved in viral response and inflammation. researchgate.netresearchgate.net

Experimental validation using techniques like thermal shift assays, surface plasmon resonance, and cell-based reporter assays is essential to confirm these computational hypotheses.

Table 1: Predicted Protein Targets of this compound from Network Pharmacology Studies

| Target Protein | Predicted Function/Pathway | Reference |

|---|---|---|

| Mitogen-Activated Protein Kinase 1 (MAPK1) | Cellular signaling, proliferation, inflammation | researchgate.netsemanticscholar.org |

| Mitogen-Activated Protein Kinase 3 (MAPK3) | Cellular signaling, immune response | researchgate.netsemanticscholar.org |

| Interleukin-6 (IL-6) | Pro-inflammatory cytokine, immune regulation | semanticscholar.orgresearchgate.net |

| Tumor Necrosis Factor (TNF) | Pro-inflammatory cytokine, apoptosis | scirp.orgresearchgate.net |

| RELA (p65) | Subunit of NF-κB transcription factor, inflammation | semanticscholar.orgresearchgate.net |

| Caspase 8 (CASP8) | Apoptosis signaling | semanticscholar.org |

| Prostaglandin-Endoperoxide Synthase 2 (PTGS2/COX-2) | Inflammation, pain | researchgate.net |

Integration of Advanced Omics Technologies for Comprehensive Mechanistic Insights

To move beyond a single-target approach and embrace a systems-level understanding of this compound's action, the integration of advanced omics technologies is indispensable. nih.govnih.gov These high-throughput methods can provide an unbiased, global view of the molecular changes induced by the compound within a biological system. elsevier.comhumanspecificresearch.org

Transcriptomics: Using technologies like RNA-sequencing (RNA-seq), researchers can analyze the complete set of RNA transcripts in a cell or tissue following treatment with this compound. This can reveal which genes are up- or down-regulated, confirming, for example, its effect on inflammatory signaling pathways by measuring changes in the expression of genes for cytokines, chemokines, and their receptors. nih.gov

Proteomics: Mass spectrometry-based proteomics can identify and quantify thousands of proteins, providing a direct look at the cellular machinery. fems-microbiology.org This can be used to confirm the predicted protein targets from network pharmacology, identify novel binding partners, and observe changes in protein expression and post-translational modifications that occur in response to this compound. nih.gov

Metabolomics: By analyzing the complete set of metabolites, metabolomics can reveal how this compound alters cellular metabolism. elsevier.com This is particularly relevant for understanding its effects on interconnected pathways like inflammation and cellular energy.

Integrative Multi-Omics: The true power lies in integrating data from multiple omics platforms. nih.gov For instance, combining transcriptomic and proteomic data can reveal how changes in gene expression translate to functional protein changes. Integrating these datasets with metabolomic profiles can create a comprehensive map of the drug's mechanism of action, from initial target engagement to the ultimate physiological response. nih.gov

Table 2: Application of Omics Technologies in this compound Research

| Omics Technology | Objective | Potential Insights | Reference |

|---|---|---|---|

| Transcriptomics (e.g., RNA-seq) | To profile global gene expression changes. | Identification of regulated genes and pathways (e.g., TNF, IL-17 signaling); validation of computational predictions. | nih.govnih.gov |

| Proteomics (e.g., Mass Spectrometry) | To quantify changes in protein abundance and post-translational modifications. | Confirmation of direct protein targets; discovery of unexpected off-targets; understanding downstream signaling events. | nih.govfems-microbiology.org |

| Metabolomics (e.g., NMR, MS) | To analyze shifts in cellular metabolite profiles. | Elucidation of effects on metabolic pathways; identification of biomarkers of drug response. | elsevier.comhumanspecificresearch.org |

| Single-Cell Omics (e.g., scRNA-seq) | To analyze molecular changes at the individual cell level. | Dissection of heterogeneous responses in different cell types within a tissue. | humanspecificresearch.org |

Q & A

Basic Research Questions

Q. What are the primary spectroscopic methods for characterizing Xylostosidine, and how should researchers interpret key spectral features?

- Methodological Answer : this compound's structural elucidation relies on integrating IR, NMR, and mass spectrometry. Key IR peaks include 3416 cm⁻¹ (OH stretch), 1656 cm⁻¹ (C=O), and 1590 cm⁻¹ (C=C) . In mass spectrometry, the molecular ion (m/z = 415) and base peak (m/z = 184) are critical for confirming molecular weight and fragmentation patterns. For NMR, prioritize assignments of aromatic protons and glycosidic linkages using ¹H/¹³C DEPT and HSQC experiments. Always cross-validate with literature data from reliable spectral databases .

| Spectroscopic Data | Key Features |

|---|---|

| IR (KBr) | 3416, 1656, 1590 cm⁻¹ |

| MS (EI) | Molecular ion: m/z 415; Base peak: m/z 184 |

| ¹H NMR | δ 6.8–7.2 (aromatic protons) |

Q. How can researchers optimize the isolation of this compound from Lonicera xylosteum while minimizing degradation?

- Methodological Answer : Use fresh plant material and polar solvents (e.g., methanol/water mixtures) for extraction. Monitor temperature during evaporation (<40°C) to prevent thermal degradation. Employ flash chromatography with a C18 stationary phase for purification, and validate purity via HPLC-UV (λ = 254 nm) with a retention time comparison to authenticated standards. Storage at +4°C in amber vials preserves stability .

Q. What criteria should guide the selection of analytical techniques for quantifying this compound in complex matrices?

- Methodological Answer : Prioritize specificity and sensitivity. For plant extracts, use HPLC-DAD or UPLC-MS/MS with a reversed-phase column (e.g., C18) and mobile phase gradients (e.g., water/acetonitrile with 0.1% formic acid). Validate the method using spike-and-recovery experiments (target: 85–115% recovery) and calibration curves (R² > 0.99). Include internal standards (e.g., quercetin) to correct for matrix effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?

- Methodological Answer : Conduct a systematic meta-analysis to identify variables influencing bioactivity, such as:

- Source variability : Compare this compound concentrations in Lonicera xylosteum from different geographical regions .

- Assay conditions : Replicate studies under standardized protocols (e.g., cell line passage number, incubation time).

- Synergistic effects : Test combinatorial interactions with co-occurring metabolites using factorial design experiments.

Use statistical tools (ANOVA, Tukey’s HSD) to quantify significance and report effect sizes (e.g., Cohen’s d) .

Q. What experimental strategies are recommended for probing this compound’s stability under physiological conditions (e.g., pH, temperature)?

- Methodological Answer : Design accelerated stability studies:

pH stability : Incubate this compound in buffers (pH 1.2–7.4) at 37°C for 24–72 hours. Monitor degradation via LC-MS and identify products using high-resolution MS/MS.

Thermal stability : Use differential scanning calorimetry (DSC) to determine melting points and thermal decomposition profiles.

Light sensitivity : Expose samples to UV-Vis light (300–800 nm) and quantify photodegradation kinetics .

Q. How can researchers integrate phytochemical and metabolomic approaches to elucidate this compound’s ecological role in Lonicera xylosteum?

- Methodological Answer :

- Phytochemical profiling : Isolate this compound and co-metabolites via bioassay-guided fractionation.

- Metabolomics : Perform untargeted LC-HRMS on plant tissues under stress (e.g., herbivory, drought) to correlate this compound levels with ecological stimuli.

- Network analysis : Use tools like Cytoscape to map metabolite-gene interactions and identify biosynthetic pathways (e.g., phenylpropanoid metabolism). Validate hypotheses via gene knockout/overexpression in model systems .

Guidance for Reproducibility and Data Reporting

- Experimental Replication : Document all protocols in supplemental materials, including solvent batches, instrument calibration dates, and raw data files .

- Statistical Transparency : Report confidence intervals, p-values adjusted for multiple comparisons, and software versions (e.g., R 4.3.1, Python 3.11) .

- Data Contradictions : Publish negative results and methodological limitations to avoid publication bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.